Ethyl 3-{[(3-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system. This compound features a benzoylpiperazine moiety, which is known for its presence in various psychoactive substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzoylpiperazine Moiety: This can be achieved by reacting piperazine with benzoyl chloride under basic conditions.
Amidation Reaction: The benzoylpiperazine intermediate can then be reacted with 3-ethoxybenzoyl chloride to form the benzamide linkage.
Esterification: Finally, the ethyl ester group can be introduced through esterification reactions involving ethanol and appropriate catalysts.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE likely involves interactions with specific molecular targets, such as receptors or enzymes. The benzoylpiperazine moiety suggests potential activity at neurotransmitter receptors, which could influence central nervous system function. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzoylpiperazine Derivatives: Compounds like 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) share structural similarities.
Benzamides: Compounds such as sulpiride and tiapride are also benzamides with pharmacological activity.
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other benzoylpiperazine derivatives and benzamides.
Properties
Molecular Formula |
C29H31N3O5 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-ethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C29H31N3O5/c1-3-36-24-12-8-11-22(19-24)27(33)30-25-20-23(29(35)37-4-2)13-14-26(25)31-15-17-32(18-16-31)28(34)21-9-6-5-7-10-21/h5-14,19-20H,3-4,15-18H2,1-2H3,(H,30,33) |
InChI Key |
MWFDAPLCIAMBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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